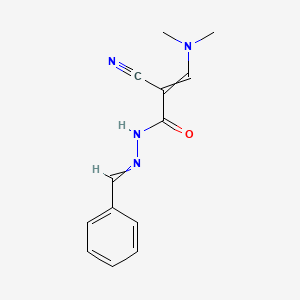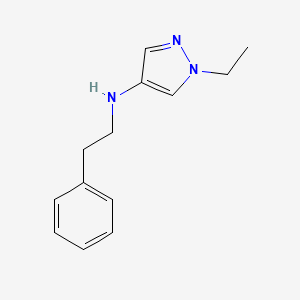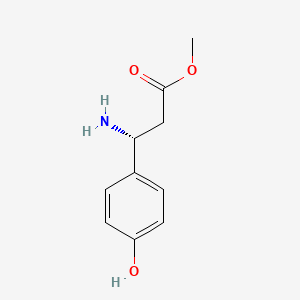
Ethyl 2-(dimethylaminomethylidene)-4,4-diethoxy-3-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[(dimethylamino)methylidene]-4,4-diethoxy-3-oxobutanoate is a chemical compound with the molecular formula C13H23NO5 It is known for its unique structure, which includes a dimethylamino group and two ethoxy groups attached to a butanoate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(dimethylamino)methylidene]-4,4-diethoxy-3-oxobutanoate typically involves the reaction of ethyl acetoacetate with dimethylamine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through standard techniques such as recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-[(dimethylamino)methylidene]-4,4-diethoxy-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Ethyl 2-[(dimethylamino)methylidene]-4,4-diethoxy-3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical agents.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which ethyl 2-[(dimethylamino)methylidene]-4,4-diethoxy-3-oxobutanoate exerts its effects involves interactions with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding properties. The ethoxy groups provide steric hindrance, affecting the compound’s overall conformation and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-[(dimethylamino)methylidene]-3-oxopentanoate: Similar structure but lacks the additional ethoxy groups.
Methyl 2-[(dimethylamino)methylidene]-4,4-diethoxy-3-oxobutanoate: Similar but with a methyl ester instead of an ethyl ester.
Uniqueness
Ethyl 2-[(dimethylamino)methylidene]-4,4-diethoxy-3-oxobutanoate is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both dimethylamino and ethoxy groups allows for versatile applications in synthesis and research .
Eigenschaften
Molekularformel |
C13H23NO5 |
|---|---|
Molekulargewicht |
273.33 g/mol |
IUPAC-Name |
ethyl 2-(dimethylaminomethylidene)-4,4-diethoxy-3-oxobutanoate |
InChI |
InChI=1S/C13H23NO5/c1-6-17-12(16)10(9-14(4)5)11(15)13(18-7-2)19-8-3/h9,13H,6-8H2,1-5H3 |
InChI-Schlüssel |
SZFFCEBBQIJXEV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C(=O)C(=CN(C)C)C(=O)OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(furan-2-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine](/img/structure/B11729511.png)
![3-{[(1,5-Dimethyl-1H-pyrazol-4-YL)amino]methyl}phenol](/img/structure/B11729520.png)
![1,4-dimethyl-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11729524.png)
![N-[(3-fluorophenyl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine](/img/structure/B11729526.png)
![1-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11729527.png)

![heptyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11729532.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B11729534.png)
![1-cyclopentyl-N-[(2-methoxyphenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B11729539.png)




